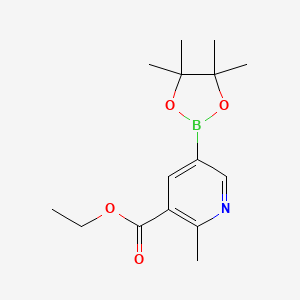

Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Beschreibung

Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boronic ester derivative of nicotinic acid, characterized by a 2-methyl substituent on the pyridine ring and an ethyl ester group at the 3-position. Its molecular formula is C₁₅H₂₀BNO₄, with a molecular weight of 293.14 g/mol . This compound is widely used as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and agrochemicals. Its boronate ester functionality enhances stability and reactivity under catalytic conditions, making it a preferred intermediate in organoboron chemistry .

Eigenschaften

IUPAC Name |

ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-7-19-13(18)12-8-11(9-17-10(12)2)16-20-14(3,4)15(5,6)21-16/h8-9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRVLCLHODKBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675060 | |

| Record name | Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-58-2 | |

| Record name | 3-Pyridinecarboxylic acid, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Ethoxycarbonyl)-6-methylpyridine-3-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves the borylation of the corresponding halogenated nicotinate derivative. A common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions including hydrolysis and coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

Coupling Products: Formed from Suzuki-Miyaura reactions.

Alcohols: Formed from oxidation of the boronic ester group.

Carboxylic Acids: Formed from hydrolysis of the ester group.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology: Utilized in the development of boron-containing drugs, which have potential therapeutic applications.

Medicine: Investigated for its role in the synthesis of biologically active compounds.

Industry: Employed in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Nicotinate Boronic Esters

Reactivity in Cross-Coupling Reactions

- Ethyl 2-methyl derivative : The 2-methyl group introduces steric hindrance, slowing coupling kinetics but improving regioselectivity in Suzuki reactions. Ethyl esters generally offer better thermal stability than methyl esters, enabling prolonged reaction times .

- Chloro-substituted analogs : The electron-withdrawing chlorine at position 2 enhances reactivity in nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura couplings. However, chloro derivatives require stringent safety protocols due to toxicity .

- Amino-substituted analogs: The amino group increases solubility in aqueous media but necessitates inert storage (2–8°C, dark) to prevent oxidation. These compounds are pivotal in synthesizing fluorescent tags and bioactive molecules .

Physicochemical Properties

- Solubility: Ethyl esters (e.g., the target compound) exhibit higher lipophilicity than methyl analogs, favoring organic-phase reactions. Amino derivatives show enhanced polarity, making them suitable for mixed-solvent systems .

- Stability: Chloro and amino substituents reduce thermal stability compared to methyl groups. For example, methyl 2-chloro-5-boronate nicotinate requires refrigeration to prevent decomposition .

Pharmaceutical Intermediates

Material Science

Nitrile-containing derivatives (e.g., 2-(methylamino)-nicotinonitrile) are incorporated into conductive polymers and MOFs, leveraging their electronic tunability .

Biologische Aktivität

Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development.

The molecular formula of this compound is , with a molecular weight of approximately 290.162 g/mol. The compound features a boron-containing dioxaborolane moiety which is known for its role in enhancing the pharmacological properties of organic compounds.

The biological activity of this compound may be attributed to its interaction with various biological targets:

- ROCK Inhibition : this compound has been studied for its ability to inhibit Rho-associated protein kinase (ROCK), which plays a crucial role in cellular processes such as contraction, migration, and apoptosis . Inhibition of ROCK can lead to therapeutic effects in conditions like cardiovascular diseases and neurodegenerative disorders.

- Cellular Growth and Migration : By modulating the actin cytoskeleton through ROCK inhibition, this compound may influence cell growth and migration pathways. This is particularly relevant in cancer research where controlling tumor cell invasion is critical .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Target | Effect Observed | Methodology |

|---|---|---|---|

| Koch et al. (2018) | ROCK1/ROCK2 | Inhibition of kinase activity | Enzyme assays |

| Rikitake et al. (2020) | Cell migration | Reduced migration in cancer cells | Wound healing assay |

| Zhang et al. (2021) | Apoptosis pathways | Induction of apoptosis in neuronal cells | Flow cytometry |

Case Studies

- Neurodegenerative Diseases : In a study by Koch et al., compounds similar to this compound demonstrated significant inhibition of ROCK activity in models of amyotrophic lateral sclerosis (ALS). This suggests potential therapeutic applications for neuroprotective strategies .

- Cancer Research : Rikitake et al. examined the effects of this compound on cancer cell lines and found that it significantly reduced cell motility and invasion through ROCK inhibition. These findings indicate its potential as an anti-metastatic agent .

Applications in Drug Development

The unique structural features of this compound make it a valuable candidate for drug development:

- Pharmaceutical Development : Its ability to inhibit key signaling pathways makes it a promising lead for developing drugs targeting cardiovascular and neurodegenerative diseases.

- Organic Synthesis : The compound serves as a versatile reagent in organic chemistry for synthesizing boron-containing pharmaceuticals that can enhance drug efficacy and selectivity .

Q & A

Q. What are the key considerations for synthesizing Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate?

Synthesis typically involves Suzuki-Miyaura coupling or direct borylation of the nicotinate precursor. For example:

- Methodology : React ethyl 2-methyl-5-bromonicotinate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF under inert atmosphere .

- Critical parameters : Moisture sensitivity of the boronate ester requires strict anhydrous conditions. Use Schlenk-line techniques or gloveboxes to prevent hydrolysis .

- Validation : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) and confirm product purity by ¹H/¹³C NMR, noting the absence of the brominated precursor’s signals .

Q. How should this compound be stored to maintain stability?

- Storage protocol : Store at –20°C in a sealed, argon-purged container with desiccant (e.g., molecular sieves). Avoid exposure to moisture, oxygen, or direct light to prevent boronate decomposition .

- Handling : Prior to use, warm the compound to room temperature under inert gas flow to minimize condensation-induced hydrolysis .

Q. What safety precautions are essential during experimental use?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors .

- Emergency response : For skin contact, wash immediately with soap/water (≥15 min); for eye exposure, rinse with saline solution for 20 min and seek medical attention .

Advanced Research Questions

Q. How can cross-coupling reactions involving this boronate ester be optimized for high yields?

- Catalyst selection : Use Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered substrates. For electron-deficient aryl partners, XPhos-Pd-G3 enhances turnover .

- Solvent systems : Dioxane/water (10:1) with K₂CO₃ as base at 80°C is effective for Suzuki couplings. For Stille couplings, employ LiCl in DMF to stabilize intermediates .

- Troubleshooting : Low yields may result from boronate hydrolysis; verify reagent dryness via Karl Fischer titration. If side products form, optimize stoichiometry (1.2:1 boronate:halide ratio) .

Q. How can contradictory NMR data for this compound be resolved?

- Challenge : Quadrupolar broadening from boron may obscure signals for carbons adjacent to the dioxaborolane ring.

- Solution : Acquire ¹¹B-decoupled ¹³C NMR spectra or use DEPT-135 to enhance signal clarity. Compare with analogs (e.g., ethyl 5-(pinacolatoboryl)picolinate) to assign peaks .

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .

Q. What strategies improve regioselectivity in meta-substituted nicotinate derivatives using this boronate?

- Directing groups : Introduce temporary directing groups (e.g., pyridine N-oxide) to steer C–H activation toward the meta position. Remove the group post-functionalization via reductive cleavage .

- Ligand effects : Use RuPhos or BrettPhos ligands to modulate steric effects in palladium-catalyzed couplings, favoring meta over para/ortho substitution .

Q. How can solubility issues in polar solvents be addressed during purification?

- Chromatography : Use gradient elution (hexane → EtOAc with 1% triethylamine) on silica gel to prevent boronate decomposition. For highly polar byproducts, switch to reverse-phase C18 columns with MeOH/H₂O .

- Recrystallization : Dissolve in warm hexane, then slowly add EtOAc to induce crystallization. Filter under argon to exclude moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.